Cas no 34689-84-4 (1-(5-AMINO(PYRIDIN-2-YL))ETHANONE)
1-(5-AMINO(PYRIDIN-2-YL))ETHANONE Chemical and Physical Properties
Names and Identifiers
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- 1-(5-AMINO(PYRIDIN-2-YL))ETHANONE
- DTXSID50965791
- 2-acetyl-5-aminopyridine
- EN300-701425
- 34689-84-4
- DTXCID601393450
- MFCD10697714
- SY326535
- YUSDJXUPLQYFJW-UHFFFAOYSA-N
- BCA46032
- CS-0142552
- 1-(5-Amino-2-pyridyl)ethanone
- 76943-94-7
- SCHEMBL995902
- 51460-32-3
- AKOS006303410
- AS-77553
- DA-30880
- 819-194-0
- ETHANONE, 1-(5-AMINO-2-PYRIDINYL)-
- AB60315
- D94999
- 1-(5-AMINOPYRIDIN-2-YL)ETHANONE
- 1-(5-AMINOPYRIDIN-2-YL)ETHAN-1-ONE
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- Inchi: 1S/C7H8N2O/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,8H2,1H3
- InChI Key: YUSDJXUPLQYFJW-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(=CN=1)N
Computed Properties
- Exact Mass: 136.063662883Da
- Monoisotopic Mass: 136.063662883Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 56Ų
1-(5-AMINO(PYRIDIN-2-YL))ETHANONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194271-5g |
1-(5-Aminopyridin-2-yl)ethanone hydrochloride |
34689-84-4 | 95% | 5g |
$1302.48 | 2023-09-02 | |
| Alichem | A029194271-10g |
1-(5-Aminopyridin-2-yl)ethanone hydrochloride |
34689-84-4 | 95% | 10g |
$1624.08 | 2023-09-02 | |
| Alichem | A029194271-25g |
1-(5-Aminopyridin-2-yl)ethanone hydrochloride |
34689-84-4 | 95% | 25g |
$2814.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733977-1g |
1-(5-Aminopyridin-2-yl)ethan-1-one hydrochloride |
34689-84-4 | 98% | 1g |
¥5145.00 | 2024-05-17 |
1-(5-AMINO(PYRIDIN-2-YL))ETHANONE Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-(5-AMINO(PYRIDIN-2-YL))ETHANONE
Professional Introduction to Compound with CAS No. 34689-84-4 and Product Name: 1-(5-AMINO(PYRIDIN-2-YL))ETHANONE
The compound in question, identified by the CAS number 34689-84-4, is a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. Its systematic name, 1-(5-AMINO(PYRIDIN-2-YL))ETHANONE, highlights its structural complexity and potential biological activity. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention in recent years due to their diverse pharmacological properties.
The core structure of 1-(5-AMINO(PYRIDIN-2-YL))ETHANONE consists of an acetone moiety linked to a pyridine ring, which is further substituted with an amino group at the 5-position. This arrangement creates a versatile scaffold that can be modified to explore various biological targets. The pyridine ring is particularly noteworthy, as it is a common pharmacophore in many drugs, contributing to interactions with biological macromolecules such as enzymes and receptors.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on pyridine derivatives. The presence of both an amino group and a reactive ketone moiety in 1-(5-AMINO(PYRIDIN-2-YL))ETHANONE makes it a valuable intermediate for synthesizing more complex molecules. This compound has been explored in the synthesis of potential inhibitors for enzymes involved in metabolic pathways, as well as in the development of antimicrobial agents.
One of the most promising areas of research involving 1-(5-AMINO(PYRIDIN-2-YL))ETHANONE is its application in oncology. The pyridine scaffold is known to interact with various kinases and other signaling proteins that are aberrantly expressed in cancer cells. Preclinical studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on key enzymes involved in tumor growth and progression. For instance, modifications to the amino group have been shown to enhance binding affinity to specific protein targets, leading to increased efficacy.
The synthesis of 1-(5-AMINO(PYRIDIN-2-YL))ETHANONE involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced catalytic systems has enabled more efficient and scalable production methods. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, have been particularly useful in constructing the pyridine-pyridone core structure. These methods not only improve yield but also allow for greater functional group tolerance, facilitating the synthesis of diverse derivatives.
Another area where this compound has shown promise is in the treatment of neurological disorders. The ability of pyridine derivatives to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) drugs. Research has indicated that 1-(5-AMINO(PYRIDIN-2-YL))ETHANONE and its analogs can modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. By targeting specific receptors or enzymes, these compounds may offer novel therapeutic strategies for these debilitating conditions.
The development of drug candidates often involves rigorous testing to evaluate their safety and efficacy. Computational modeling and high-throughput screening have become indispensable tools in this process. These techniques allow researchers to predict how different modifications to 1-(5-AMINO(PYRIDIN-2-YL))ETHANONE will affect its biological activity. By integrating experimental data with computational insights, scientists can optimize molecular structures to enhance potency while minimizing side effects.
In conclusion, 1-(5-AMINO(PYRIDIN-2-YL))ETHANONE (CAS No. 34689-84-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for developing new drugs targeting various diseases, including cancer and neurological disorders. As research continues to uncover new applications for this molecule, it is likely that 1-(5-AMINO(PYRIDIN-2-YL))ETHANONE will play an increasingly important role in the discovery and development of next-generation therapeutics.
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